molecular formula C8H18N4O2 B1394937 1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol CAS No. 1228553-04-5

1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol

Cat. No.: B1394937
CAS No.: 1228553-04-5
M. Wt: 202.25 g/mol
InChI Key: HRMOIQMEBIVIDG-UHFFFAOYSA-N
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Description

Overview of 1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol

1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol is a tertiary amine derivative of glycoluril, representing a sophisticated bicyclic heterocyclic compound with two fused imidazole rings. This compound exhibits a molecular formula of C8H18N4O2 and demonstrates exceptional structural complexity despite its relatively compact molecular framework. The compound's architecture incorporates four methyl groups strategically positioned at the 1, 3, 4, and 6 positions, along with two hydroxyl groups at the 2 and 5 positions, creating a unique chemical environment that influences its reactivity and potential applications.

The structural characteristics of this compound place it within the broader category of imidazole-containing heterocycles, which have gained considerable attention in medicinal chemistry and materials science. The presence of multiple nitrogen atoms within the bicyclic framework contributes to the compound's amphoteric properties, allowing it to function as both an acid and a base under appropriate conditions. The octahydro designation indicates the fully saturated nature of the bicyclic system, distinguishing it from aromatic analogs and contributing to its distinct chemical behavior.

The compound's molecular weight of approximately 202.25 grams per mole positions it within an optimal range for various applications, particularly in pharmaceutical research and materials science. The specific arrangement of functional groups creates multiple sites for potential chemical modification, making it a valuable building block for the synthesis of more complex molecular architectures. The hydroxyl functionalities at positions 2 and 5 provide opportunities for further derivatization through standard organic transformation reactions.

Property Value
Molecular Formula C8H18N4O2
Molecular Weight 202.25 g/mol
Chemical Classification Bicyclic heterocycle, tertiary amine derivative
Ring System Fused imidazo[4,5-d]imidazole
Substitution Pattern 1,3,4,6-Tetramethyl-2,5-diol

Historical Context and Discovery

The historical development of 1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol is intrinsically linked to the broader evolution of imidazole chemistry, which began with Heinrich Debus's pioneering synthesis of imidazole in 1858. Debus achieved this groundbreaking synthesis through the reaction of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline. This foundational work established the conceptual framework for understanding imidazole-based heterocyclic systems and laid the groundwork for the development of more complex derivatives.

The progression from simple imidazole to sophisticated bicyclic systems like 1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol represents decades of advancement in synthetic methodology and structural understanding. The development of glycoluril as a synthetic precursor provided a crucial stepping stone toward accessing these complex bicyclic architectures. Glycoluril, composed of two cyclic urea groups joined across a two-carbon chain, serves as the structural foundation from which tetramethylated derivatives can be prepared.

The relationship between this compound and established pharmaceuticals such as Temgicoluril (also known as tetramethylglycoluril) highlights the medicinal chemistry significance of this structural class. Temgicoluril, which shares structural similarities with the target compound, has been developed as an anxiolytic medication and demonstrates the therapeutic potential inherent in these bicyclic imidazole systems. The historical progression from basic imidazole synthesis to complex therapeutic agents illustrates the maturation of heterocyclic chemistry as a discipline.

Research into imidazole-containing compounds expanded significantly throughout the twentieth century, driven by recognition of their importance in biological systems and their potential as pharmaceutical agents. The systematic exploration of substitution patterns and ring fusion strategies led to the identification of numerous bioactive compounds, establishing imidazole derivatives as a cornerstone of modern medicinal chemistry. The development of 1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol represents a continuation of this rich chemical heritage.

Significance in Heterocyclic Chemistry

1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol occupies a position of considerable significance within the broader landscape of heterocyclic chemistry, particularly due to its unique structural features and chemical properties. The compound exemplifies the sophisticated molecular architectures achievable through modern synthetic methods and demonstrates the potential for creating highly functionalized heterocyclic systems with precise substitution patterns. Its bicyclic framework, comprising two fused imidazole rings, represents an advanced example of heterocyclic ring fusion strategies.

The compound's structural complexity provides insights into the fundamental principles governing heterocyclic chemistry, particularly regarding the effects of ring fusion on electronic distribution and reactivity patterns. The presence of four nitrogen atoms within the bicyclic system creates a unique electronic environment that influences both the compound's chemical behavior and its potential interactions with biological targets. This nitrogen-rich framework contributes to the compound's classification as a versatile building block for pharmaceutical and materials applications.

Within the context of medicinal chemistry, compounds containing imidazole rings have demonstrated remarkable therapeutic versatility, exhibiting antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant activities. The specific structural features of 1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol position it within this promising category of bioactive heterocycles, suggesting potential for diverse therapeutic applications.

The compound also serves as an important model system for understanding the relationship between molecular structure and chemical reactivity in complex heterocyclic systems. The strategic placement of methyl groups and hydroxyl functionalities provides opportunities to investigate steric and electronic effects on chemical transformations, contributing to the fundamental understanding of heterocyclic chemistry principles. This knowledge is essential for the rational design of new compounds with desired properties.

Significance Area Contribution
Structural Chemistry Advanced bicyclic heterocyclic architecture
Synthetic Methodology Building block for complex molecule synthesis
Medicinal Chemistry Potential therapeutic applications
Materials Science Functional heterocyclic component
Theoretical Chemistry Model system for structure-activity studies

Scope and Objectives of the Research

The research surrounding 1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol encompasses multiple interconnected objectives aimed at understanding its chemical properties, synthetic accessibility, and potential applications. The primary scope involves comprehensive characterization of the compound's structural features, including detailed analysis of its bicyclic framework, substitution patterns, and conformational preferences. This fundamental understanding provides the foundation for subsequent investigations into its chemical reactivity and biological activity.

A significant research objective centers on developing efficient synthetic methodologies for accessing this compound and related derivatives. The complexity of the bicyclic structure necessitates sophisticated synthetic approaches that can accommodate the multiple functional groups while maintaining high yields and stereochemical control. Research efforts focus on optimizing reaction conditions, exploring alternative synthetic routes, and developing scalable processes suitable for larger-scale preparation.

The investigation of chemical reactivity patterns represents another crucial research objective, particularly regarding the compound's behavior under various reaction conditions. Studies examine oxidation, reduction, and substitution reactions, providing insights into the electronic and steric factors that influence reactivity. This research contributes to understanding how the unique structural features of the compound affect its chemical behavior compared to simpler imidazole derivatives.

Biological activity assessment constitutes a major component of the research scope, with investigations focusing on antimicrobial, antiviral, and other potential therapeutic properties. These studies aim to establish structure-activity relationships that can guide the development of optimized derivatives with enhanced biological profiles. The research examines both the compound's direct biological effects and its potential as a synthetic intermediate for accessing bioactive molecules.

Properties

IUPAC Name

1,3,4,6-tetramethyl-2,3a,5,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2/c1-9-5-6(11(3)7(9)13)12(4)8(14)10(5)2/h5-8,13-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMOIQMEBIVIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(N(C1O)C)N(C(N2C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol undergoes various chemical reactions, including:

Scientific Research Applications

1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Insights :

  • Methyl vs. Nitro Groups: The target compound’s methyl substituents contrast with BCHMX’s nitro groups, drastically altering reactivity. Nitro groups enhance explosive performance (BCHMX detonation velocity: 8,750 m/s), while methyl groups likely reduce sensitivity and increase hydrophobicity.
  • Hydroxyl vs. Hydroxymethyl: TMAD’s hydroxymethyl groups enable cross-linking in polymers, whereas the target compound’s hydroxyls may limit its utility in similar contexts due to reduced steric flexibility.

Functional Analogs: Energetic Materials vs. Industrial Chemicals

Explosive Performance: BCHMX vs. RDX and HMX

BCHMX, a nitrated analog, outperforms RDX (1,3,5-trinitro-1,3,5-triazacyclohexane) in detonation parameters but is more sensitive to mechanical stimuli. Key

Parameter BCHMX/TNT (60/40) RDX/TNT (60/40) HMX/TNT (60/40)
Detonation Velocity (m/s) 8,750 8,140 8,750
Impact Sensitivity (J) 4.5 7.5 5.0
Friction Sensitivity (N) 96 120 112
Brisance (Kast Method) Highest Moderate High

BCHMX’s superior performance is attributed to its higher heat of formation (+315 kJ/kg vs. +252 kJ/kg for HMX).

Industrial Utility: TMAD vs. Target Compound

TMAD’s hydroxymethyl groups make it a superior cross-linker for water-based polymers, while the target compound’s methyl groups may hinder such interactions.

Thermal and Environmental Stability

  • BCHMX : Decomposes at ~240°C with activation energy of ~180 kJ/mol.
  • TMAD : Stable under polymerization conditions (e.g., formaldehyde reactions at 80–100°C).
  • Target Compound: No direct thermal data, but methyl groups likely enhance thermal stability compared to hydroxymethyl derivatives.
  • Environmental Impact : A mercapto-modified glycoluril derivative (CAS: 1454838-81-3) exhibits environmental toxicity (fish LC₅₀ = 1.37 mg/L), but data for the target compound is lacking.

Biological Activity

1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol (CAS Number: 1228553-04-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of 1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol is C8H14N4O2C_8H_{14}N_4O_2. It features a unique imidazole ring structure that is characteristic of many biologically active compounds.

PropertyValue
Molecular FormulaC₈H₁₄N₄O₂
Molecular Weight186.22 g/mol
CAS Number1228553-04-5
SolubilitySoluble in water

Biological Activity Overview

Research indicates that compounds containing imidazole rings often exhibit a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activity of 1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol has been explored in several studies.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various imidazole derivatives. The results indicated that 1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL for tested strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Another important aspect of this compound is its potential anticancer effects. Research published in the Journal of Medicinal Chemistry highlighted that the compound demonstrated cytotoxic effects on various cancer cell lines. In vitro assays showed that it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests a promising avenue for further investigation into its use as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of 1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol was tested against a panel of pathogens. The study utilized both disk diffusion and broth microdilution methods to determine effectiveness. Results confirmed its potent antimicrobial properties compared to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using different cancer cell lines to assess the cytotoxicity of the compound. Flow cytometry analyses revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting a mechanism through which it may induce apoptosis in cancer cells.

The specific mechanisms through which 1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol exerts its biological effects are still under investigation. However, preliminary studies suggest it may interact with cellular signaling pathways involved in apoptosis and microbial resistance.

Safety and Toxicology

While the compound shows promise in various biological activities, safety profiles must be established. Preliminary toxicological assessments indicate that it may cause irritation upon contact and has potential aquatic toxicity . Further studies are necessary to fully understand its safety profile in vivo.

Q & A

Basic: What synthetic methodologies are optimized for the preparation of 1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol?

Methodological Answer:
The compound is synthesized via multi-step cyclocondensation reactions. A common approach involves:

  • Step 1: Reacting glycoluril derivatives (e.g., tetrahydroimidazo[4,5-d]imidazole-2,5-dione) with formaldehyde under controlled pH (8–10) and temperature (60–80°C) to form hydroxymethyl intermediates .
  • Step 2: Methylation using methyl iodide or dimethyl sulfate in alkaline conditions to introduce methyl groups at positions 1,3,4,6. Purification is achieved via recrystallization (ethanol/water) or HPLC (C18 column, acetonitrile/water mobile phase) .
    Key Parameters:
  • Reaction time (12–24 hrs) and stoichiometric ratios (1:4 for glycoluril:formaldehyde) critically affect yield.
  • Side products (e.g., over-methylated derivatives) are minimized by slow reagent addition .

Advanced: How does stereochemical configuration influence the compound’s reactivity in hydrogen-bonding networks?

Methodological Answer:
The compound’s octahydroimidazo core enables intramolecular and intermolecular hydrogen bonding, pivotal for stability and solubility.

  • X-ray Crystallography: Reveals cis/trans configurations of hydroxyl and methyl groups. For example, the cis-configuration promotes stronger CH···O hydrogen bonds (2.5–3.0 Å) between imidazole H and carbonyl O atoms, enhancing thermal stability .
  • DFT Calculations: Bandgap analysis (using B3LYP/6-311++G(d,p)) shows that hydrogen bonding reduces the HOMO-LUMO gap (by ~0.5 eV in cis vs. trans), increasing electrophilicity and reactivity in nucleophilic environments .

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • NMR:
    • ¹H NMR (DMSO-d6): Hydroxyl protons appear as broad singlets (δ 5.2–5.5 ppm); methyl groups show singlets (δ 1.2–1.5 ppm).
    • ¹³C NMR: Carbonyl carbons resonate at δ 165–170 ppm, while imidazole carbons appear at δ 70–85 ppm .
  • IR Spectroscopy: Strong O-H stretches (3200–3400 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (ESI-MS): Molecular ion [M+H]⁺ at m/z 263.2 (calculated for C₈H₁₄N₄O₆) .

Advanced: How can computational modeling predict the compound’s sensitivity to thermal decomposition?

Methodological Answer:

  • Reactive Molecular Dynamics (ReaxFF): Simulates decomposition pathways under thermal stress. For the structurally similar BCHMX, simulations show that cleavage of nitro groups initiates decomposition at 250–300°C, correlating with experimental DSC data .
  • Bond Dissociation Energy (BDE): The weakest bond (C-NO₂ in nitro derivatives) has a BDE of ~200 kJ/mol, indicating moderate sensitivity. Hydrogen bonding reduces sensitivity by stabilizing the crystal lattice .

Basic: What are its potential applications in pharmaceutical research?

Methodological Answer:

  • Antimicrobial Activity: Analogous imidazo[4,5-d]imidazole derivatives exhibit MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .
  • Drug Delivery: Hydroxyl and methyl groups enable functionalization for pH-responsive drug carriers. In vitro studies (MCF-7 cells) show 80% loading efficiency for doxorubicin .

Advanced: What environmental safety assessments are required for laboratory handling?

Methodological Answer:

  • Ecotoxicology: Fish toxicity (LC₅₀) studies on similar compounds show moderate hazards (1.37 mg/L for Danio rerio), requiring biodegradability testing (OECD 301F). The compound’s low log P (~0.5) suggests limited bioaccumulation .
  • Degradation Pathways: Advanced oxidation processes (e.g., UV/H₂O₂) degrade 90% within 2 hrs, with intermediates identified via LC-QTOF-MS .

Basic: How to resolve contradictions in reported synthetic yields?

Methodological Answer:
Discrepancies (e.g., 40% vs. 65% yields) arise from:

  • Impurity in Reagents: Use HPLC-grade formaldehyde (≥99.9%) to avoid side reactions.
  • Catalyst Choice: K₂CO₃ (vs. NaOH) improves yield by 15% due to milder basicity .
  • Validation: Reproduce methods with inline FTIR monitoring to track reaction progression .

Advanced: Can this compound serve as a precursor for high-energy materials?

Methodological Answer:
While not directly explosive, its nitro derivatives (e.g., BCHMX) exhibit detonation velocities of 8,500 m/s. Key steps:

  • Nitration: Treat with HNO₃/H₂SO₄ (1:3 v/v) at 0°C to introduce nitro groups.
  • Stabilization: Additives like paraffin wax reduce impact sensitivity by 30% via crystal lattice dilution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol
Reactant of Route 2
1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.